![molecular formula C12H20N2O B15091725 (4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone](/img/structure/B15091725.png)
(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminobicyclo[222]octan-1-yl)(azetidin-1-yl)methanone is a complex organic compound that features a bicyclic structure with an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This method allows for the functionalization of the bicyclic structure, which can then be further modified to introduce the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis techniques. The use of continuous flow chemistry and catalytic processes can enhance the efficiency and yield of the compound, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups such as ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Oxygenated 2-azabicyclo[2.2.1]heptanes: Synthesized via palladium-catalyzed reactions and used in various chemical applications.
Uniqueness
(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone is unique due to its combination of a bicyclic structure with an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H20N2O |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
(4-amino-1-bicyclo[2.2.2]octanyl)-(azetidin-1-yl)methanone |
InChI |
InChI=1S/C12H20N2O/c13-12-5-2-11(3-6-12,4-7-12)10(15)14-8-1-9-14/h1-9,13H2 |
InChI-Schlüssel |
AFEBGZAPNRSWPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C(=O)C23CCC(CC2)(CC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


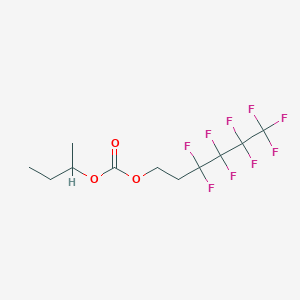




![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15091687.png)
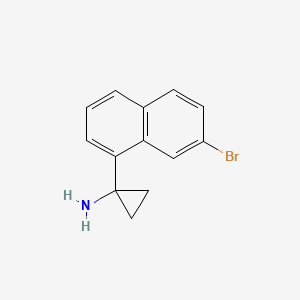

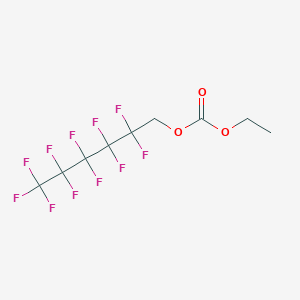
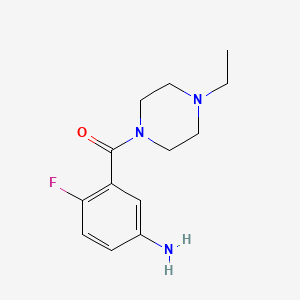
![4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine](/img/structure/B15091708.png)

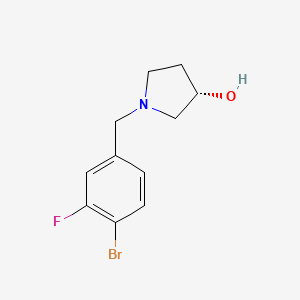
![5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B15091734.png)
